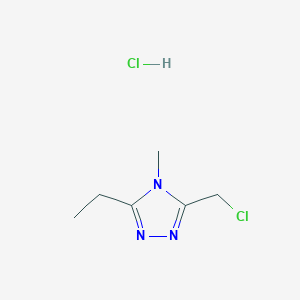

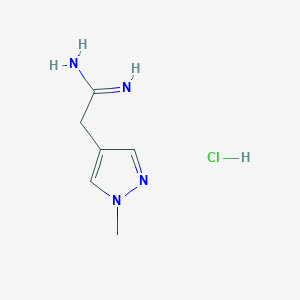

![molecular formula C10H10BrNO2 B2750968 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one CAS No. 251310-62-0](/img/structure/B2750968.png)

1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create the compound. This can include multi-step organic syntheses, and often requires knowledge of reaction mechanisms and organic chemistry principles.Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, reactivity, and spectral properties. These properties can often be predicted or calculated using various chemical principles and models.Scientific Research Applications

Synthesis and Structural Characterization

A practical synthesis method for producing orally active CCR5 antagonists utilized 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one derivatives, showcasing its importance in medicinal chemistry research. This synthesis process involves esterification followed by a Claisen type reaction, demonstrating the compound's versatility in drug development processes (Ikemoto et al., 2005).

Antimicrobial Applications

The antimicrobial potential of bromophenol derivatives, which include structures related to 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one, has been explored through the isolation from the red alga Rhodomela confervoides. These compounds exhibited significant antibacterial activities, highlighting their potential as lead compounds for the development of new antimicrobial agents (Xu et al., 2003).

Antioxidant Properties

Research into the antioxidant activity of bromophenols, including derivatives similar to 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one, identified from marine algae, has shown that these compounds possess potent free radical scavenging abilities. This suggests their potential use in preventing oxidative stress-related diseases and in food preservation for oxidative deterioration prevention (Li et al., 2011).

Application in Organic Synthesis

The compound's framework has been utilized in the synthesis of complex organic molecules, demonstrating its role as a building block in organic chemistry. For instance, the synthesis of enantiomerically pure 3‐Amino‐2‐methylenealkanoates, mediated by Cinchona alkaloids, involves intermediates related to 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one, indicating its utility in the synthesis of chiral compounds (Martelli et al., 2011).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions that should be taken when handling the compound.

Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and ways that the compound’s synthesis or properties could be improved.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For detailed information, it’s always a good idea to refer to scientific literature and databases. If you have any other questions or need information on a different topic, feel free to ask!

properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-[hydroxy(methyl)amino]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-12(14)7-6-10(13)8-2-4-9(11)5-3-8/h2-7,14H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMDPFVIIUBQPM-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=CC(=O)C1=CC=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C=C/C(=O)C1=CC=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-oxo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2750885.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2750889.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2750891.png)

![(2-Benzoylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2750893.png)

![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)

![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)